molecular formula C17H21N3O4 B096337 1-Morpholinomethylphenobarbital CAS No. 18009-29-5

1-Morpholinomethylphenobarbital

Cat. No. B096337
CAS RN: 18009-29-5
M. Wt: 331.4 g/mol
InChI Key: FOEQHWOACOYFPK-UHFFFAOYSA-N
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Description

1-Morpholinomethylphenobarbital (MPB) is a barbiturate derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 1-Morpholinomethylphenobarbital is not fully understood, but it is believed to act on the GABA receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, and this compound is thought to enhance its activity, leading to the sedative and hypnotic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the excitability of neurons, increase the threshold for convulsions, and reduce the frequency and severity of seizures. This compound has also been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the development of seizures.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Morpholinomethylphenobarbital in lab experiments include its ability to induce sedation and hypnosis, which can be useful in studying the effects of drugs on the brain. However, the limitations of using this compound include its potential for toxicity and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-Morpholinomethylphenobarbital. One area of interest is the development of new derivatives of the compound that may exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the long-term effects of this compound on the brain, particularly with regard to its potential for neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological and psychiatric disorders.
In conclusion, this compound is a barbiturate derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about this compound, its potential applications in the treatment of neurological and psychiatric disorders make it a promising area of research.

Synthesis Methods

The synthesis of 1-Morpholinomethylphenobarbital involves the reaction of phenobarbital with morpholine in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.

Scientific Research Applications

1-Morpholinomethylphenobarbital has been used extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, sedative, and hypnotic properties, which make it useful in the treatment of epilepsy and other neurological disorders. This compound has also been studied for its potential use in the treatment of anxiety and depression.

properties

CAS RN

18009-29-5

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23)

InChI Key

FOEQHWOACOYFPK-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3

Other CAS RN

18009-29-5

synonyms

5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid

Origin of Product

United States

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